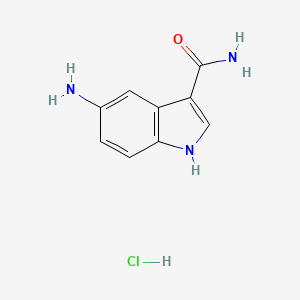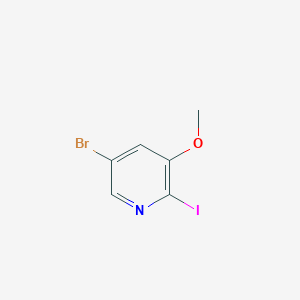
3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride
説明
The compound 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride is a derivative of indole, which is a structure of interest in medicinal chemistry due to its presence in many biologically active molecules. The indole core can be functionalized at various positions to yield compounds with diverse biological activities. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related indole derivatives and their synthesis, which can provide insights into the chemistry of similar compounds.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and regioselective reactions. Paper describes a new short synthesis of 3-substituted 5-amino-1-(chloromethyl)-1,2-dihydro-3H-benzo[e]indoles, which are structurally related to the compound of interest. The key steps include iodination, 5-exo-trig aryl radical-alkene cyclization, and carboxylation. These methods could potentially be adapted for the synthesis of 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride by modifying the substituents and reaction conditions.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial for their biological activity. Paper discusses the synthesis and crystal structure of a different indole derivative, providing details such as the orthorhombic crystal system and space group, as well as the molecular dimensions. While this paper does not directly address the compound , it highlights the importance of crystallography in determining the precise three-dimensional arrangement of atoms in indole derivatives, which is essential for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
Indole derivatives can participate in a variety of chemical reactions due to the reactivity of their functional groups. Paper explores the synthesis of 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones, which, like the compound of interest, contain an aminocarbonyl group. The study describes a three-component reaction involving aroylpyruvic acid methyl ester, aromatic aldehydes, and glycinamide hydrochloride. The reactivity of the aminocarbonyl group is also demonstrated in reactions with hydrazine hydrate, leading to the formation of pyrrolopyrazole derivatives. These findings suggest that 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride could similarly undergo reactions with binucleophiles to yield novel heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. While the papers provided do not directly discuss the properties of 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride, they do provide insights into related compounds. For example, paper mentions the existence of compounds in the enol form, as evidenced by spectroscopic data and reactivity tests. Such information is valuable for predicting the behavior of the compound of interest in various environments, its solubility, stability, and potential interactions with other molecules.
科学的研究の応用
Synthesis of Heterocyclic Derivatives
3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride serves as a precursor for synthesizing a wide array of heterocyclic compounds with potential antimicrobial activities. For instance, its derivatives have been utilized to prepare new indole-containing 1,2,3-triazoles, pyrazoles, and pyrazolo[1,5-a]pyrimidine derivatives, showcasing strong antimicrobial activities against various bacteria and yeast strains. This highlights its role in the development of new antimicrobial agents (Behbehani et al., 2011).
Advancements in Aminocarbonylation Reactions
The compound is also pivotal in advancing aminocarbonylation reactions, a category of chemical reactions essential for constructing complex molecules. Research has demonstrated selective C-H amidation of 1H-indoles at the C3 position using novel N-[(benzenesulfonyl)oxy]amides as electrophilic nitrogen agents, leading to the formation of biologically important 3-aminoindoles (Ortiz et al., 2017).
Environmental Friendly Synthesis Approaches
Moreover, the compound's derivatives facilitate the development of eco-compatible synthesis strategies. For example, thiamine hydrochloride has been used to catalyze a one-pot synthesis of 2-amino-6-(1H-indol-3-yl)-4-arylpyridine-3,5-dicarbonitriles via a multicomponent reaction, emphasizing the importance of greener and more efficient synthesis methods in creating complex molecules (Fatma et al., 2014).
Fluorescence Applications and Sensing
Additionally, derivatives synthesized from 3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride have been explored for their fluorescence properties. Certain synthesized 5-hydroxy benzo[g]indoles exhibit fluorescence activity and have demonstrated excellent "Turn-off" sensing of Fe(III) ions, indicating potential applications in chemical sensing and fluorescence microscopy (Maity et al., 2015).
Contribution to Medicinal Chemistry
The chemical serves as a cornerstone in medicinal chemistry, enabling the synthesis of compounds with significant antineoplastic activities. Its utilization in the synthesis of complex molecules like 3,4-methylenedioxy-5,4'-dimethoxy-3'-amino-Z-stilbene and derived amino acid amides showcases its role in creating potent inhibitors against various cancer cell lines, highlighting its contribution to the development of new cancer therapies (Pettit et al., 2003).
作用機序
While the mechanism of action of “3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride” is not specifically known, aminocarbonyl compounds often work as antifibrinolytic agents. They exert their effects principally via inhibition of plasminogen activators and to a lesser degree through antiplasmin activity .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-amino-1H-indole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c10-5-1-2-8-6(3-5)7(4-12-8)9(11)13;/h1-4,12H,10H2,(H2,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGFMKAKROLCMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=CN2)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640487 | |
| Record name | 5-Amino-1H-indole-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminocarbonyl)-1H-indol-5-amine hydrochloride | |
CAS RN |
306936-36-7 | |
| Record name | 1H-Indole-3-carboxamide, 5-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-1H-indole-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20640487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)


![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)




![5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290995.png)
![3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1290996.png)